Commercial Purity Benchmarking of Ortho-Substituted 2-(4-Benzylpiperazin-1-yl)aniline vs. Para Isomer
The commercially available ortho-isomer, 2-(4-Benzylpiperazin-1-yl)aniline, is offered by multiple reputable vendors at a purity specification of ≥98% (NLT 98%) . In contrast, its direct regioisomer, 4-(4-Benzylpiperazin-1-yl)aniline (CAS 16154-69-1), is commonly available at lower or more variable purities, typically ranging from 95% to 97% . This represents a quantifiable difference in the minimal guaranteed purity for off-the-shelf procurement of the ortho-isomer.
| Evidence Dimension | Commercial Vendor Minimum Purity Specification |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 4-(4-Benzylpiperazin-1-yl)aniline (CAS 16154-69-1): 95% to 97% |
| Quantified Difference | The ortho-isomer has a higher minimum purity specification by 1-3 percentage points. |
| Conditions | Vendor technical datasheets from MolCore, Leyan, AKSci, CapotChem, and Bidepharm. |
Why This Matters
A higher and more consistent minimal purity specification reduces the need for in-house purification, saving time and resources in downstream synthetic applications.
